molecular formula C8H5FN2O B13104765 8-Fluoro-1,6-naphthyridin-4(1H)-one

8-Fluoro-1,6-naphthyridin-4(1H)-one

Cat. No.: B13104765
M. Wt: 164.14 g/mol
InChI Key: VHGGYDMEIPSJPM-UHFFFAOYSA-N
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Description

8-Fluoro-1,6-naphthyridin-4(1H)-one: is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a fluorine atom at the 8th position and a keto group at the 4th position of the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-1,6-naphthyridin-4(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthyridine derivative.

    Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

    Formation of the Keto Group: The keto group at the 4th position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Fluorination: Utilizing continuous flow reactors to ensure efficient and controlled fluorination.

    Oxidation Processes: Employing catalytic oxidation methods to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-1,6-naphthyridin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of 8-Fluoro-1,6-naphthyridin-4(1H)-ol.

    Substitution: Formation of various substituted naphthyridine derivatives.

Scientific Research Applications

8-Fluoro-1,6-naphthyridin-4(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 8-Fluoro-1,6-naphthyridin-4(1H)-one involves:

    Molecular Targets: It interacts with specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: The compound may interfere with DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridin-4(1H)-one: Lacks the fluorine atom at the 8th position.

    8-Chloro-1,6-naphthyridin-4(1H)-one: Contains a chlorine atom instead of fluorine at the 8th position.

Uniqueness

    Fluorine Substitution: The presence of the fluorine atom at the 8th position enhances the compound’s lipophilicity and metabolic stability, making it more effective in certain applications compared to its analogs.

Biological Activity

8-Fluoro-1,6-naphthyridin-4(1H)-one is a synthetic compound belonging to the naphthyridine class, characterized by its unique bicyclic structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and potential neuroprotective effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H6FN3OC_9H_6FN_3O, with a molecular weight of approximately 195.16 g/mol. The presence of the fluorine atom enhances its pharmacological properties by influencing lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action is believed to involve inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.

Study Pathogen Activity Reference
Todo et al. (2024)Streptococcus pneumoniaeComparable to ciprofloxacin
Gencer et al. (2024)Staphylococcus aureusEffective against multidrug-resistant strains
Laxminarayana et al. (2024)Escherichia coliModerate activity

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Study Cancer Cell Line IC50 (µM) Reference
Borrell et al. (2024)SKBr3 (breast cancer)700
Montoir et al. (2024)Various solid tumorsVaries by subtype

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains
    • A study conducted by Todo et al. evaluated the efficacy of this compound against multidrug-resistant strains of Streptococcus pneumoniae. The compound demonstrated comparable activity to standard antibiotics, indicating its potential as a therapeutic agent for resistant infections.
  • Cytotoxicity in Cancer Treatment
    • Borrell et al. assessed the cytotoxic effects of various naphthyridine derivatives, including this compound, on breast cancer cell lines. The results indicated significant inhibition of cell growth at low micromolar concentrations.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications at various positions on the naphthyridine core have been explored to enhance activity and selectivity.

Key Findings from SAR Studies

  • The introduction of electron-withdrawing groups at specific positions increases potency against bacterial targets.
  • Substituents that enhance lipophilicity improve cellular uptake and bioavailability.

Properties

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

8-fluoro-1H-1,6-naphthyridin-4-one

InChI

InChI=1S/C8H5FN2O/c9-6-4-10-3-5-7(12)1-2-11-8(5)6/h1-4H,(H,11,12)

InChI Key

VHGGYDMEIPSJPM-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=NC=C2C1=O)F

Origin of Product

United States

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